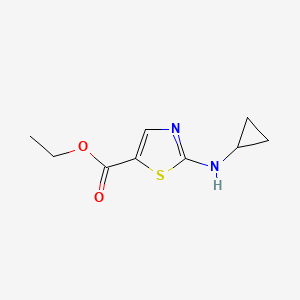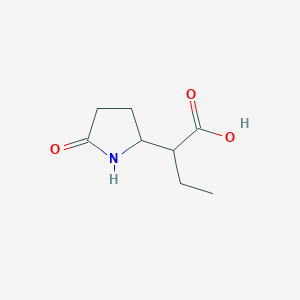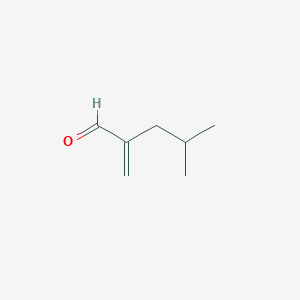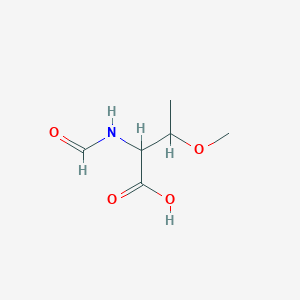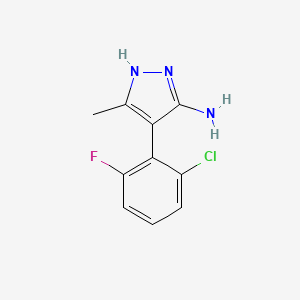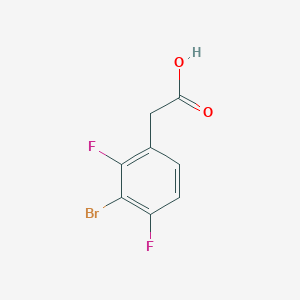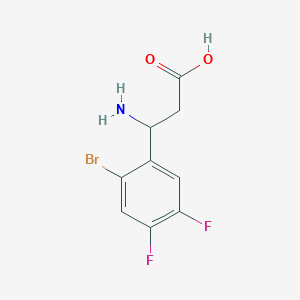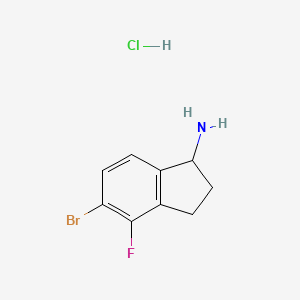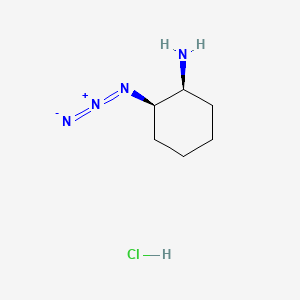
(1S,2R)-2-azidocyclohexan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2-Azidocyclohexan-1-aminehydrochloride is an organic compound that features a cyclohexane ring substituted with an azido group and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-azidocyclohexan-1-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the azido and amino groups.
Amination: The amino group is introduced by reductive amination, where the azido group is reduced to an amine using a reducing agent such as lithium aluminum hydride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The azido group can be reduced to an amine, which can further participate in various reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the cyclohexane ring.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Various substituted cyclohexane derivatives.
Chemistry:
Synthesis of Complex Molecules: this compound is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: The compound is explored for its potential as a building block in the development of pharmaceuticals.
Bioconjugation: It is used in bioconjugation techniques to link biomolecules.
Industry:
Material Science: The compound is used in the synthesis of materials with specific properties.
Agrochemicals: It is explored for its potential use in the development of agrochemicals.
Wirkmechanismus
The mechanism of action of (1S,2R)-2-azidocyclohexan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The amino group can form hydrogen bonds and ionic interactions with biological targets, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
(1S,2R)-2-Aminocyclohexanol: Similar structure but lacks the azido group.
(1S,2R)-2-Azidocyclohexanol: Similar structure but lacks the amino group.
Uniqueness:
Dual Functional Groups: The presence of both azido and amino groups makes (1S,2R)-2-azidocyclohexan-1-aminehydrochloride unique, allowing it to participate in a wider range of chemical reactions.
Versatility: Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
2824986-74-3 |
|---|---|
Molekularformel |
C6H13ClN4 |
Molekulargewicht |
176.65 g/mol |
IUPAC-Name |
(1S,2R)-2-azidocyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H12N4.ClH/c7-5-3-1-2-4-6(5)9-10-8;/h5-6H,1-4,7H2;1H/t5-,6+;/m0./s1 |
InChI-Schlüssel |
REUJUUWASPYPMR-RIHPBJNCSA-N |
Isomerische SMILES |
C1CC[C@H]([C@H](C1)N)N=[N+]=[N-].Cl |
Kanonische SMILES |
C1CCC(C(C1)N)N=[N+]=[N-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


